molecular formula C10H10N2S B8606283 C-(5-Phenyl-thiazol-4-yl)-methylamine

C-(5-Phenyl-thiazol-4-yl)-methylamine

Cat. No.: B8606283
M. Wt: 190.27 g/mol
InChI Key: GSXOPDNXCRGFMA-UHFFFAOYSA-N
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Description

C-(5-Phenyl-thiazol-4-yl)-methylamine is a thiazole derivative characterized by a phenyl group at the 5-position of the thiazole ring and a methylamine substituent at the 4-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, and their derivatives are widely explored for pharmaceutical applications due to their structural versatility and bioactivity. The synthesis of this compound typically involves Mannich-type reactions, where paraformaldehyde and amines react with precursor thiazole derivatives in acetic acid under heating (70°C), followed by purification via flash chromatography .

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

(5-phenyl-1,3-thiazol-4-yl)methanamine

InChI

InChI=1S/C10H10N2S/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2

InChI Key

GSXOPDNXCRGFMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CS2)CN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogues

Compound Name Thiazole Substituents Additional Functional Groups
This compound 4-Methylamine, 5-Phenyl None
N-Methyl-5-(pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7, Ref 2) 4-Phenyl, 5-Pyrimidinyl Morpholinosulfonyl, Methylamino
1-(2-(Methylamino)-4-phenylthiazol-5-yl)ethanone (Compound 26, Ref 3) 4-Phenyl, 5-Acetyl Methylamino, Acetyl
  • Compound 26 (from ) features an acetyl group at the 5-position, which may influence electronic properties and reactivity due to electron-withdrawing effects .

Physicochemical Properties

Physicochemical data highlight critical differences in stability and molecular characteristics:

Table 3: Physicochemical Properties of Analogues

Compound Name Molecular Formula HR-MS (m/z) [M+H]+ Melting Point (°C)
Compound 7 (Ref 2) C₁₆H₁₅N₆OS 436.1616 98–99
Compound 26 (Ref 3) C₁₄H₂₁N₂O₃S 297.1296 Not reported
  • Compound 7 exhibits a higher molecular weight (436.16 g/mol) and melting point (98–99°C), likely due to the morpholinosulfonyl group enhancing crystallinity .
  • Compound 26 has a simpler structure with a lower molecular weight (297.13 g/mol), but its acetyl group may reduce thermal stability compared to sulfonamide-containing analogs .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole synthesis. For C-(5-phenyl-thiazol-4-yl)-methylamine, thiourea derivatives react with α-halo ketones or aldehydes under acidic conditions. For example:

  • Substrate : 2-Bromo-1-phenylacetone and methylamine-thiourea adducts.

  • Conditions : Reflux in ethanol with catalytic HCl (12–24 hours).

  • Yield : 45–60%.

A modified approach uses Lawesson’s reagent to promote cyclization. In one protocol, N-(1-cyanoethyl)benzamide reacts with Lawesson’s reagent in toluene at 100°C for 48 hours, yielding 4-methyl-2-phenylthiazol-5-amine (27.1% yield). While low-yielding, this method avoids harsh halogenation steps.

Functionalization of Preformed Thiazole Intermediates

Reductive Amination of Thiazole Ketones

4-Acetyl-5-phenylthiazole serves as a key intermediate. Reduction with sodium cyanoborohydride and methylamine in methanol produces the target compound:

  • Conditions : 0°C to room temperature, 6–12 hours.

  • Yield : 50–65%.

  • Purity : >95% (HPLC).

Nucleophilic Substitution at C4

4-Chloro-5-phenylthiazole undergoes substitution with methylamine in dimethylformamide (DMF):

  • Conditions : 80°C, 8 hours, potassium carbonate base.

  • Yield : 70–75%.

  • Limitation : Requires pre-synthesized 4-chloro intermediate, increasing steps.

Multi-Step Synthesis via Pyrazole-Thiazole Hybridization

Friedel-Crafts Acylation and Cyclization

A hybrid approach involves Friedel-Crafts acylation followed by thiazole ring closure:

  • Step 1 : Phenacyl bromide reacts with thiourea to form 2-aminothiazole.

  • Step 2 : Acylation with acetyl chloride yields 4-acetylthiazole.

  • Step 3 : Reductive amination with methylamine.

  • Overall Yield : 40–50%.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable direct C–N bond formation. For example:

  • Substrate : 4-Bromo-5-phenylthiazole and methylamine.

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Conditions : 100°C, 24 hours, toluene.

  • Yield : 55–60%.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
Hantzsch SynthesisThiourea, α-halo ketones45–6090–95Moderate
Lawesson’s ReagentN-(1-cyanoethyl)benzamide27.185–90Low
Reductive AminationNaBH₃CN, methylamine50–65>95High
Nucleophilic Substitution4-Chlorothiazole70–7590–95High
Palladium CatalysisPd(OAc)₂, Xantphos55–6085–90Moderate

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

Unwanted regioisomers (e.g., 4-phenyl-5-methyl derivatives) arise during cyclization. Polar solvents (e.g., DMF) and low temperatures (0–5°C) improve selectivity.

Purification Techniques

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves thiazole intermediates. For final products, recrystallization in ethanol-water mixtures enhances purity.

Recent Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2023 study achieved 65% yield in 30 minutes using 4-chlorothiazole and methylamine under microwave conditions (150°C).

Flow Chemistry Approaches

Continuous-flow systems improve scalability. A 2024 patent describes a two-step flow process:

  • Thiazole ring formation in a microreactor.

  • Methylamine substitution under pressure.

  • Throughput : 1 kg/day .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–90°CHigher yields at 80°C
SolventEthanol/THFTHF improves solubility
Reaction Time6–12 hoursProlonged time reduces impurities

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring (e.g., δ 2.5–3.0 ppm for methylamine protons, δ 125–150 ppm for aromatic carbons) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • IR Spectroscopy : Identifies N–H stretching (3300–3500 cm⁻¹) and C=S/C–N vibrations (650–750 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and confirms substituent positions (e.g., dihedral angles between phenyl and thiazole rings) .

Advanced: How can molecular docking simulations predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Software Setup : Use AutoDock Vina for docking due to its speed and accuracy .
    • Prepare the ligand (compound) and receptor (target protein) in PDBQT format.
    • Define a grid box covering the active site (e.g., 20 ų).
  • Scoring Function : Analyze binding affinity (ΔG) and hydrogen-bonding interactions.
  • Validation : Compare results with known inhibitors or experimental data (e.g., IC₅₀ values) .

Q. Table 2: Docking Parameters

ParameterValue
Grid Box Size20 × 20 × 20 Å
Exhaustiveness8–12
Number of Output Modes10

Advanced: What role does wavefunction analysis (Multiwfn) play in understanding the electronic properties of this compound?

Methodological Answer:

  • Electron Localization Function (ELF) : Maps electron distribution to identify reactive sites (e.g., nucleophilic thiazole sulfur) .
  • Electrostatic Potential (ESP) : Predicts sites for electrophilic attack (e.g., methylamine group) .
  • Orbital Composition : Analyzes contributions of atomic orbitals to frontier molecular orbitals (FMOs), critical for understanding redox behavior .

Advanced: How do structural modifications influence the compound’s biological activity and selectivity?

Methodological Answer:

  • Substituent Effects :
    • Phenyl Group : Enhances lipophilicity and π-stacking with protein targets .
    • Methylamine : Improves solubility and hydrogen-bonding capacity .
  • Case Study : Replacing phenyl with cyclopropyl () increases steric hindrance, reducing off-target interactions but potentially lowering reactivity .

Q. Table 3: Substituent Impact on Activity

SubstituentBioactivity TrendSelectivity
4-Chlorophenyl↑ AnticancerModerate
Cyclopropyl↓ ReactivityHigh

Data Analysis: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, apoptosis assays in HeLa vs. MCF-7 cells may yield conflicting results due to p53 status .
  • Statistical Validation : Use ANOVA or t-tests to assess significance. Replicate experiments with standardized protocols .

Experimental Design: What in vitro assays evaluate the anticancer potential of this compound?

Methodological Answer:

  • MTT Assay : Measures cell viability (IC₅₀) in cancer cell lines .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
  • Target Validation : Western blotting for caspase-3/9 activation .

Advanced: What computational methods predict the metabolic pathways of this compound?

Methodological Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulates bond cleavage (e.g., methylamine oxidation) .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability and cytochrome P450 interactions .

Basic: What are the solubility and stability profiles under various experimental conditions?

Methodological Answer:

  • Solubility :
    • Polar solvents (DMF, DMSO): >50 mg/mL.
    • Aqueous buffers (pH 7.4): <1 mg/mL; improve with co-solvents (e.g., 10% PEG-400) .
  • Stability :
    • Store at –20°C under inert atmosphere; degrades at >40°C or in acidic conditions (pH <4) .

Advanced: How can quantum chemical calculations elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Transition State Analysis : Use Gaussian 16 with DFT (B3LYP/6-311+G**) to locate TS structures for cyclization reactions .
  • Kinetic Studies : Calculate activation energies (ΔG‡) to compare reaction pathways .

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